Cas no 1018166-33-0 (2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid)

2-{4-(Difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-6-ylsulfanyl}acetic acid is a specialized heterocyclic compound featuring a pyrazolopyridine core functionalized with a difluoromethyl group and an isopropyl substituent. The thioether-linked acetic acid moiety enhances its reactivity and potential for further derivatization, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its unique structure offers advantages in modulating electronic and steric properties, which can be leveraged in the design of biologically active molecules. The difluoromethyl group may contribute to improved metabolic stability and lipophilicity, while the pyrazolopyridine scaffold is known for its pharmacological relevance. This compound is suitable for applications requiring precise molecular tuning.
2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid structure
1018166-33-0 structure
Product Name:2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid
CAS No:1018166-33-0
MF:C12H13F2N3O2S
MW:301.312328100204
MDL:MFCD09859248
CID:4676179
PubChem ID:25248308
Update Time:2025-05-21

2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-((4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid
    • STK352950
    • SBB026022
    • {[4-(Difluoromethyl)-2-isopropyl-2H-pyrazolo[3,4-b]pyridin-6-yl]thio}acetic acid
    • 2-[4-(difluoromethyl)-2-(methylethyl)pyrazolo[4,3-e]pyridin-6-ylthio]acetic ac id
    • {[4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-6-yl]sulfanyl}acetic acid
    • 2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid
    • MDL: MFCD09859248
    • Inchi: 1S/C12H13F2N3O2S/c1-6(2)17-4-8-7(11(13)14)3-9(15-12(8)16-17)20-5-10(18)19/h3-4,6,11H,5H2,1-2H3,(H,18,19)
    • InChI Key: VPYABIDHJYYXKM-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1C=C(C(F)F)C2C(N=1)=NN(C=2)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 360
  • Topological Polar Surface Area: 93.3

2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid Pricemore >>

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Additional information on 2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo3,4-bpyridin-6-ylsulfanyl}acetic acid

2-{4-(Difluoromethyl)-2-(Propan-2-yl)-2H-Pyrazolo[3,4-b]Pyridin-6-Ylsulfanyl}Acetic Acid: A Comprehensive Overview

The compound 2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-6-ylsulfanyl}acetic acid, identified by the CAS number 1018166-33-0, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazolopyridines, which are known for their unique structural properties and versatile functionalities. The molecule's structure incorporates a pyrazolo[3,4-b]pyridine core, which is further substituted with a difluoromethyl group and a propan-2-yl group at specific positions. Additionally, the sulfanyl (thioether) linkage to an acetic acid moiety introduces further complexity and functional diversity to the molecule.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules. The synthesis of 2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-6-ylsulfanyl}acetic acid typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Key steps often include nucleophilic substitutions, coupling reactions, and possibly metal-catalyzed transformations. The use of advanced spectroscopic techniques such as NMR and mass spectrometry has been instrumental in confirming the compound's structure and ensuring its quality for downstream applications.

The structural features of this compound make it particularly interesting for researchers in the fields of pharmacology and materials science. The pyrazolo[3,4-b]pyridine ring system is known to exhibit significant biological activity, often acting as a scaffold for drug discovery efforts targeting various diseases. For instance, recent studies have highlighted its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for cardiovascular diseases, cancer, and neurological disorders.

Moreover, the presence of the difluoromethyl group introduces additional electronic effects that can enhance the molecule's bioavailability and stability. Fluorinated compounds are increasingly being explored in drug development due to their unique pharmacokinetic profiles and resistance to metabolic degradation. This makes 1018166-33-0 a promising candidate for further investigation in preclinical studies aimed at identifying novel therapeutic agents.

In addition to its pharmaceutical potential, this compound also finds applications in materials science. The sulfur-containing sulfanyl group can serve as a reactive site for cross-coupling reactions or as a precursor for constructing advanced materials such as polymers or hybrid organic-inorganic frameworks. Recent research has demonstrated the utility of similar compounds in creating stimuli-responsive materials that can undergo reversible structural changes in response to external stimuli like temperature or pH.

The acetic acid moiety at the terminus of the molecule adds another layer of functionality. Acetic acid derivatives are widely used as building blocks in organic synthesis due to their versatility in participating in various chemical transformations. In this compound, it may act as a directing group or serve as a site for further functionalization to tailor the molecule's properties according to specific application needs.

From an environmental perspective, understanding the degradation pathways and ecological impact of 1018166-33-0 is crucial for its sustainable use. Recent studies have focused on evaluating the biodegradability of fluorinated compounds under different environmental conditions. These efforts aim to ensure that such chemicals can be safely integrated into industrial processes without posing long-term risks to ecosystems.

In conclusion, 2-{4-(difluoromethyl)-2-(propan-2-yl)-2H-pyrazolo[3,4-b]pyridin-6-Ylsulfanyl}acetic acid represents a cutting-edge molecule with multifaceted applications across diverse scientific domains. Its unique structure, combined with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for researchers seeking innovative solutions in drug discovery and materials development. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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